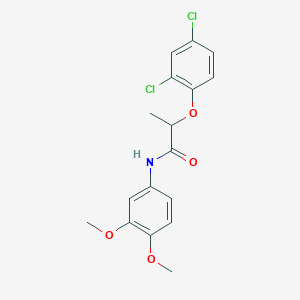
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. DCPA belongs to the chemical class of chloroacetanilides and is known for its selective and effective weed control. The chemical structure of DCPA is shown below:
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide works by inhibiting the growth of weeds through interference with the synthesis of fatty acids in the plant. Specifically, 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide inhibits the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to a buildup of toxic intermediates and ultimately results in the death of the weed.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been shown to have minimal toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target plants and may have adverse effects on soil microbial communities. 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has a short half-life in the environment and is rapidly degraded by soil microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has several advantages for use in laboratory experiments. It is a selective herbicide that can be used to control weeds without affecting the growth of the crop plant. 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide is also relatively inexpensive and easy to apply. However, 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has some limitations for use in laboratory experiments. It may have variable effects on different weed species and may require multiple applications for effective control.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide. One area of research is the development of new formulations of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide that are more effective and have reduced environmental impact. Another area of research is the use of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide in combination with other herbicides to enhance weed control and reduce the development of herbicide resistance. Additionally, research is needed to better understand the long-term effects of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide on soil microbial communities and non-target plants.
Synthesemethoden
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide can be synthesized by reacting 2,4-dichlorophenol with 3,4-dimethoxyaniline in the presence of a catalyst such as copper powder. The resulting intermediate is then reacted with propionyl chloride to form 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide. The synthesis of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide is a complex and multi-step process that requires careful handling and expertise.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been extensively studied for its weed control properties and has been found to be effective against a wide range of weed species. 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide is commonly used in turfgrass, vegetable, and fruit production systems. Research has shown that 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide can be used alone or in combination with other herbicides to enhance weed control and reduce the development of herbicide resistance.
Eigenschaften
Molekularformel |
C17H17Cl2NO4 |
|---|---|
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C17H17Cl2NO4/c1-10(24-14-6-4-11(18)8-13(14)19)17(21)20-12-5-7-15(22-2)16(9-12)23-3/h4-10H,1-3H3,(H,20,21) |
InChI-Schlüssel |
SZAHEJZLZOKCAH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



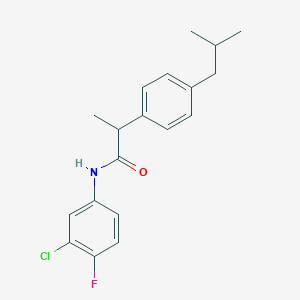
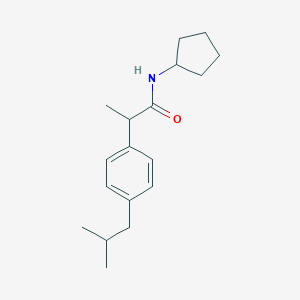

![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
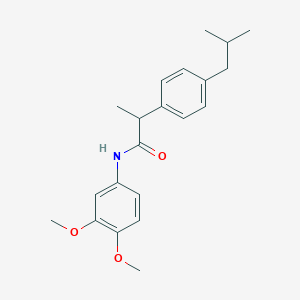

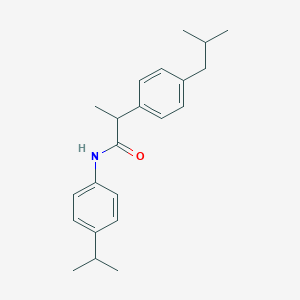

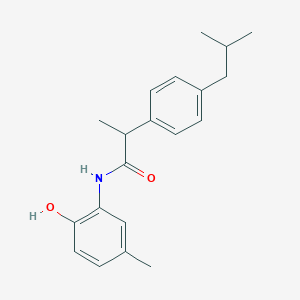
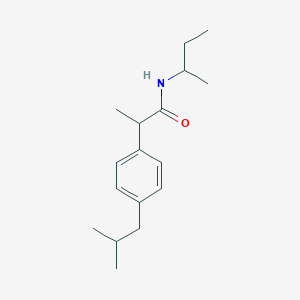
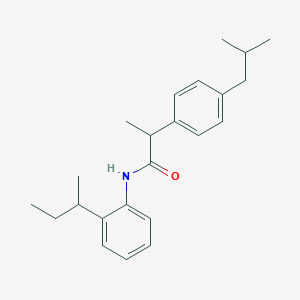
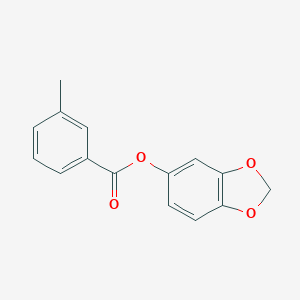
![2-Methyl-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B290814.png)
![4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate](/img/structure/B290815.png)